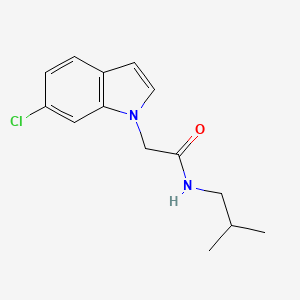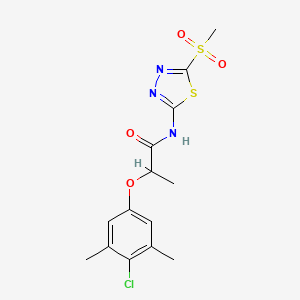
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine is a complex organic compound that features a pteridine core structure substituted with a benzodioxole and a methoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes:
Formation of the Pteridine Core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Substitution Reactions:
Purification: The final product is usually purified through recrystallization or chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Materials Science: Investigated for its potential use in organic electronics and photonics.
Industrial Applications: Explored for its use in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: It may influence various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-ethoxyethyl)pteridine-2,4-diamine
- N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of benzodioxole and methoxyethyl groups provides distinct reactivity and interaction profiles compared to similar compounds.
特性
分子式 |
C17H18N6O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(2-methoxyethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C17H18N6O3/c1-24-7-6-20-16-14-15(19-5-4-18-14)22-17(23-16)21-9-11-2-3-12-13(8-11)26-10-25-12/h2-5,8H,6-7,9-10H2,1H3,(H2,19,20,21,22,23) |
InChIキー |
BABWOMOEULFMAA-UHFFFAOYSA-N |
正規SMILES |
COCCNC1=NC(=NC2=NC=CN=C21)NCC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B15107902.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide](/img/structure/B15107906.png)
![(2Z)-2-(3,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15107913.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B15107915.png)
![Prop-2-enyl[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B15107920.png)
![1-{7-[4-(Dimethylamino)phenyl]-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B15107930.png)
![4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B15107934.png)
![2-[4-(2,3-dihydrobenzo[b]furan-5-ylmethyl)piperazinyl]-N-(1,2,3,4-tetrahydrona phthyl)acetamide](/img/structure/B15107941.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15107949.png)

![N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15107956.png)
![N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15107959.png)
![1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]-](/img/structure/B15107986.png)
